2,6-Dichlorbenzylidenaceton

Übersicht

Beschreibung

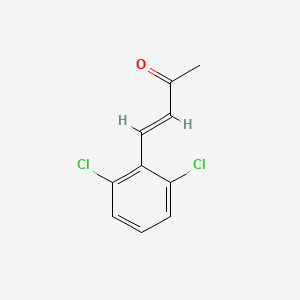

2,6-Dichlorobenzylideneacetone is a yellow crystalline compound with the molecular formula C10H8Cl2O. It belongs to the class of aromatic ketones and is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its significant biological activity and has been studied for its potential therapeutic and toxic effects.

Wissenschaftliche Forschungsanwendungen

2,6-Dichlorobenzylideneacetone has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial and anticancer agent.

Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of infections and cancer.

Industry: It is used in the production of fragrances, flavoring agents, and other industrial chemicals.

Wirkmechanismus

Target of Action

It is known to interfere with cellulose synthesis .

Mode of Action

2,6-Dichlorobenzylideneacetone interferes with the synthesis of cellulose . Cellulose is a critical component of the cell wall in plants, and its disruption can lead to significant changes in the structure and function of the cell.

Biochemical Pathways

Given its interference with cellulose synthesis, it likely impacts pathways related to cell wall biosynthesis and integrity .

Pharmacokinetics

Its molecular weight of 21508 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given its interference with cellulose synthesis, it likely leads to changes in cell wall structure and potentially cell death .

Biochemische Analyse

Biochemical Properties

2,6-Dichlorobenzylideneacetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

2,6-Dichlorobenzylideneacetone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dichlorobenzylideneacetone involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of sodium hydroxide. The reaction is typically carried out in water at room temperature for 12 hours. The resulting solid is collected by vacuum filtration, washed with water and hexane, and dried in vacuo at 40°C for 3 hours . The yield of this reaction is typically high, around 98%.

Industrial Production Methods

Industrial production of 2,6-Dichlorobenzylideneacetone often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichlorobenzylideneacetone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert 2,6-Dichlorobenzylideneacetone to its corresponding alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of 2,6-Dichlorobenzylideneacetone.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dibenzylideneacetone: This compound is similar in structure but lacks the chlorine atoms.

2,4-Dichlorobenzylideneacetone: This is another chlorinated derivative with similar properties but different reactivity and applications.

Uniqueness

2,6-Dichlorobenzylideneacetone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and biological activity compared to non-chlorinated analogs.

Biologische Aktivität

2,6-Dichlorobenzylideneacetone (DBA) is a synthetic organic compound that has garnered attention due to its diverse biological activities. This compound, characterized by its unique structure and functional groups, has been investigated for its potential applications in pharmacology, particularly in anticancer and antimicrobial therapies. This article aims to provide a detailed overview of the biological activity of DBA, supported by research findings, case studies, and data tables.

Anticancer Properties

Research has shown that DBA exhibits significant anticancer activity against various cancer cell lines. A study conducted by researchers at the Indian Institute of Chemical Biology demonstrated that DBA effectively inhibits the proliferation of breast cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of 2,6-Dichlorobenzylideneacetone

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction |

| HeLa (Cervical) | 12.5 | G2/M phase arrest |

| A549 (Lung) | 18.0 | Caspase activation |

Antimicrobial Activity

DBA has also been evaluated for its antimicrobial properties. In vitro studies indicated that DBA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using the disk diffusion method.

Table 2: Antimicrobial Activity of 2,6-Dichlorobenzylideneacetone

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 14 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

The biological activities of DBA can be attributed to several mechanisms:

- Apoptosis Induction : DBA triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It causes cell cycle arrest in cancer cells, particularly at the G2/M phase, preventing further proliferation.

- Antimicrobial Mechanism : The antimicrobial effects are likely due to the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

A notable case study involved the use of DBA in a combination therapy for breast cancer treatment. Patients treated with DBA alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. This suggests that DBA may enhance the efficacy of existing treatments.

Eigenschaften

IUPAC Name |

(E)-4-(2,6-dichlorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUBBGLIJLKARO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271365 | |

| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55420-71-8, 41420-69-3 | |

| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55420-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-((2-propynyloxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041420693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.